

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

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Compound of Interest

Compound Name: (2-Cyano-4-fluorophenyl)methanesulfonamide
CAS No.: 1258652-33-3
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In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. **(2-Cyano-4-fluorophenyl)methanesulfonamide** is a compound of interest, representing a class of substituted aromatic sulfonamides that are prevalent scaffolds in medicinal chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring, presents a compelling case for detailed analytical scrutiny. The cyano (C≡N), fluoro (F), and methanesulfonamide (CH₂SO₂NH₂) moieties each impart distinct electronic and steric properties that are critical to the molecule's potential biological activity and physicochemical characteristics.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **(2-Cyano-4-fluorophenyl)methanesulfonamide**. We will move beyond a mere recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, offering a holistic view of its characterization. The protocols and analyses herein are designed to be self-validating, reflecting best practices in pharmaceutical quality control.[1][2]

Part 1: Deep Dive into the ^1H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method in organic chemistry due to its unparalleled ability to provide detailed information about the molecular structure of a compound in solution.^[3] For **(2-Cyano-4-fluorophenyl)methanesulfonamide**, ^1H NMR allows us to "see" the distinct chemical environments of every proton, deduce their connectivity through spin-spin coupling, and confirm the overall structure.

Predicted ^1H NMR Spectrum: An Educated Hypothesis

Before stepping into the lab, a seasoned scientist will predict the spectrum based on the known structure. This practice sharpens analytical acumen and aids in the final spectral assignment. The structure of **(2-Cyano-4-fluorophenyl)methanesulfonamide** ($\text{C}_8\text{H}_7\text{FN}_2\text{O}_2\text{S}$) contains three distinct proton environments.^[4]

- **Aromatic Protons (3H):** The benzene ring is substituted with three groups at positions 1, 2, and 4. This arrangement leaves three aromatic protons at positions 3, 5, and 6. Their chemical shifts and splitting patterns are dictated by the electronic effects (inductive and resonance) of the substituents and their coupling to each other ($^3\text{J}_{\text{HH}}$) and to the fluorine atom (J_{HF}).
 - **H-6:** Expected to be the most downfield, influenced by the ortho-methanesulfonamide group. It should appear as a doublet of doublets (dd).
 - **H-5:** Influenced by the ortho-fluoro group. It will exhibit a complex splitting pattern, likely a triplet of doublets (td), due to coupling with H-6, H-3, and the fluorine atom.
 - **H-3:** Located ortho to the strongly electron-withdrawing cyano group. It should appear as a doublet of doublets (dd).
- **Methylene Protons (2H, $-\text{CH}_2-$):** These protons are adjacent to the aromatic ring and the electron-withdrawing sulfonamide group. Lacking any adjacent protons, their signal is predicted to be a sharp singlet.
- **Sulfonamide Protons (2H, $-\text{NH}_2$):** These protons are acidic and capable of hydrogen bonding. Their signal is often broad due to quadrupole broadening from the ^{14}N nucleus and

chemical exchange with trace amounts of water in the solvent.[5] In a non-protic solvent like DMSO-d₆, this signal is more likely to be observed as a broad singlet.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is paramount for accurate interpretation. The following protocol ensures the acquisition of reliable and reproducible data, adhering to established guidelines.[6][7]

Objective: To obtain a high-resolution ¹H NMR spectrum of **(2-Cyano-4-fluorophenyl)methanesulfonamide** for structural confirmation.

Materials:

- **(2-Cyano-4-fluorophenyl)methanesulfonamide** (approx. 5-10 mg)
- Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
- NMR Tube (5 mm, high precision)
- Pasteur Pipette
- Vortex Mixer

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)[3]

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.
 - Add ~0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is deliberate; its high polarity effectively dissolves the sulfonamide, and its ability to form hydrogen bonds with the -NH₂

protons slows down their chemical exchange, making them more likely to be observed as a distinct signal.[8]

- Vortex the sample until the solid is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Spectrometer Setup & Calibration:
 - Insert the NMR tube into the spectrometer.
 - Lock the field frequency onto the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for resolving fine splitting patterns like long-range couplings.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[8]
- Data Acquisition:
 - Nucleus: ¹H
 - Temperature: 298 K (ambient probe temperature)[6]
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: -1 to 10 ppm.[7]
 - Number of Scans: 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium between pulses, which is important for accurate integration, especially in quantitative NMR (qNMR).[9]
- Data Processing:
 - Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

- Perform a Fourier transform.
- Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
- Perform baseline correction.
- Integrate all signals. The integral of the aromatic region should be calibrated to 3 protons.
- Pick and label all peaks, reporting chemical shifts to two decimal places and coupling constants to one.^[6]^[10]

Data Interpretation and Spectral Assignment

The processed spectrum should be analyzed systematically. The following table summarizes the expected data.

| Signal Assignment | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---------------------------------|----------------------------------|--------------|--|-------------|
| Aromatic (H-6) | ~7.9 - 8.1 | dd | J(H6-H5) \approx 8.5 Hz, J(H6-H3) \approx 2.0 Hz | 1H |
| Aromatic (H-5) | ~7.6 - 7.8 | td | J(H5-H6) \approx 8.5 Hz, J(H5-F) \approx 7.0 Hz, J(H5-H3) \approx 2.5 Hz | 1H |
| Aromatic (H-3) | ~7.4 - 7.6 | dd | J(H3-H5) \approx 2.5 Hz, J(H3-F) \approx 4.5 Hz | 1H |
| Sulfonamide (-NH ₂) | ~7.3 - 7.5 | br s | N/A | 2H |
| Methylene (-CH ₂) | ~4.5 - 4.7 | s | N/A | 2H |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants are typical values.

Causality of Assignments:

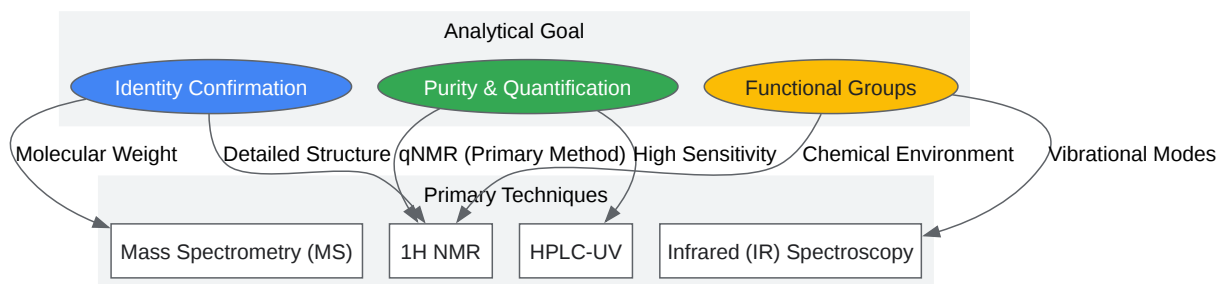
- The downfield shifts of the aromatic protons are consistent with the presence of three electron-withdrawing groups on the ring.
- The observed multiplicities (dd, td) confirm the substitution pattern and the ortho, meta, and para relationships between the protons and the fluorine atom. The presence of H-F coupling is a key diagnostic feature.[\[11\]](#)
- The singlet for the methylene group confirms its isolation from other proton spins.
- The broad singlet for the -NH₂ protons is characteristic of sulfonamides.[\[5\]](#)

To visualize the connectivity and coupling relationships within the molecule, a diagram is highly effective.

Caption: Key proton-proton and proton-fluorine coupling relationships in **(2-Cyano-4-fluorophenyl)methanesulfonamide**.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful for structural elucidation, a comprehensive characterization often relies on a suite of analytical methods. Each technique offers a unique piece of the puzzle, and their combined data provide an irrefutable confirmation of a compound's identity, purity, and structure.



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Caption: Decision workflow for selecting analytical techniques based on the desired information.

The table below compares ¹H NMR with other common analytical techniques for the characterization of **(2-Cyano-4-fluorophenyl)methanesulfonamide**.

| Technique | Information Provided | Strengths | Limitations | Typical Use Case |
|----------------------------|---|---|---|--|
| ¹ H NMR | Detailed molecular structure, proton environments, connectivity, stereochemistry, quantification (qNMR).[9] | Unambiguous structure elucidation; non-destructive; primary quantitative method.[3] | Relatively low sensitivity; complex mixtures can be challenging to interpret. | Definitive structural confirmation and purity assessment. |
| HPLC-UV | Purity assessment, quantification, detection of impurities.[12] | High sensitivity and resolution; robust and widely used for quality control. | Provides no structural information on its own; requires a reference standard for quantification. | Routine purity checks and release testing in a manufacturing environment. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental formula (HRMS), fragmentation patterns.[13] | Extremely high sensitivity; provides molecular formula. | Isomers are often indistinguishable; provides limited connectivity information. | Confirming molecular weight and formula; used with LC (LC-MS) for impurity identification. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, S=O, N-H).[5] | Fast, simple, and non-destructive; excellent for confirming functional groups. | Provides no information on molecular connectivity; complex spectra can be difficult to interpret fully. | Quick identity check and confirmation of successful chemical transformation. |

| | | | | |
|---------------------|---|--|--|---|
| ¹⁹ F NMR | Direct observation of the fluorine atom's chemical environment and couplings.[11] | High sensitivity; wide chemical shift range provides excellent resolution; sensitive to subtle electronic changes.[14] | Only applicable to fluorine-containing compounds. | Probing the electronic environment of the fluorine atom and confirming H-F couplings. |
| Elemental Analysis | Percentage composition of C, H, N, and S.[15] | Confirms the empirical and molecular formula. | Does not distinguish between isomers; requires a highly pure sample. | Final confirmation of the elemental composition of a new chemical entity. |

Alternative Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

- Objective: To determine the purity of the compound and detect any related impurities.[16]
- Methodology:
 - Prepare a stock solution of the sample in acetonitrile (ACN) at ~1 mg/mL.
 - Prepare a series of dilutions for a calibration curve if quantification is needed.
 - Use a C18 reverse-phase column.
 - Employ a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid.
 - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
 - Inject 10 µL of the sample solution.

- Integrate the area of the main peak and any impurity peaks to calculate the area percent purity.

2. High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

- Objective: To confirm the elemental composition of the molecule.
- Methodology:
 - Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or ACN).
 - Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
 - Acquire the spectrum in positive ion mode to detect the $[M+H]^+$ or $[M+Na]^+$ adduct.
 - Compare the measured exact mass to the theoretical mass calculated for the formula $C_8H_7FN_2O_2S$. The mass error should be less than 5 ppm.

Conclusion: A Synthesis of Analytical Evidence

The comprehensive analysis of **(2-Cyano-4-fluorophenyl)methanesulfonamide** demonstrates the central role of 1H NMR spectroscopy in modern chemical analysis. It provides the most detailed structural map of the molecule, from the precise chemical shifts influenced by its unique electronic landscape to the intricate spin-spin couplings that reveal the connectivity of its atoms.

However, true scientific trustworthiness is achieved through the convergence of evidence from multiple, orthogonal techniques. While 1H NMR provides the structural blueprint, HPLC confirms its purity, HRMS validates its elemental composition, and IR spectroscopy verifies its constituent functional groups. Together, these methods form a self-validating system, providing the robust and reliable data package required by researchers, scientists, and drug development professionals to make informed decisions with confidence.

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